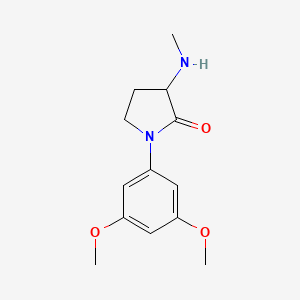

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-12-4-5-15(13(12)16)9-6-10(17-2)8-11(7-9)18-3/h6-8,12,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSFHUTYMOAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel compound 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. The proposed synthetic pathway is a robust, four-step sequence commencing with the readily available starting material, 3-aminopyrrolidin-2-one. The core strategy involves an initial protection of the primary amine, followed by a palladium-catalyzed N-arylation to construct the key C-N bond between the pyrrolidinone ring and the dimethoxyphenyl moiety. Subsequent deprotection and a final reductive amination step afford the target molecule. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this compound for research and drug development applications.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the pyrrolidinone ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates two key pharmacophores: the N-aryl lactam and a basic methylamino group at the 3-position. This combination of structural features suggests potential applications in various therapeutic areas, necessitating a reliable and well-documented synthetic route. This guide outlines a logical and efficient pathway to access this molecule, designed for reproducibility and scalability in a research setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence. This strategy prioritizes the use of well-established and high-yielding reactions, ensuring a reliable route to the final product. The key transformations are:

-

Protection of the 3-amino group of 3-aminopyrrolidin-2-one using a tert-butoxycarbonyl (Boc) group.

-

N-Arylation of the lactam nitrogen via a Buchwald-Hartwig cross-coupling reaction with 3,5-dimethoxyphenylboronic acid.

-

Deprotection of the 3-amino group under acidic conditions.

-

Mon-N-methylation of the primary amine at the 3-position through reductive amination.

This strategic approach prevents unwanted side reactions, such as arylation of the more nucleophilic primary amine, by protecting it in the initial step.

Step 1: Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (2)

Rationale

The initial step focuses on the protection of the primary amino group of 3-aminopyrrolidin-2-one (1). The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This protection is crucial to prevent the primary amine from competing with the lactam nitrogen in the subsequent N-arylation step.

Experimental Protocol

A simple and efficient protocol for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under aqueous conditions without the need for a catalyst.[4]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Aminopyrrolidin-2-one (1) | 1.0 | 100.12 | 1.0 g |

| Di-tert-butyl dicarbonate | 1.0 | 218.25 | 2.18 g |

| Acetone | - | - | 5 mL |

| Distilled Water | - | - | 95 mL |

| Dichloromethane | - | - | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.0 g (10.0 mmol) of 3-aminopyrrolidin-2-one in a mixture of 95 mL of distilled water and 5 mL of acetone.

-

Stir the solution at room temperature for 10 minutes.

-

Add 2.18 g (10.0 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Add 50 mL of dichloromethane and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl (2-oxopyrrolidin-3-yl)carbamate (2) as a white solid.

Step 2: Synthesis of tert-Butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3)

Rationale

The core C-N bond formation between the pyrrolidinone ring and the aryl group is achieved through a Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of lactams and offers high functional group tolerance.[7][8] Arylboronic acids are often used as the aryl source due to their stability and commercial availability.[7]

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (2) | 1.0 | 200.24 | 1.0 g |

| 3,5-Dimethoxyphenylboronic acid | 1.5 | 181.99 | 1.36 g |

| Pd(OAc)₂ | 0.05 | 224.5 | 56 mg |

| Xantphos | 0.10 | 578.68 | 289 mg |

| Cs₂CO₃ | 2.0 | 325.82 | 3.25 g |

| Toluene | - | - | 50 mL |

Procedure:

-

To an oven-dried Schlenk flask, add 1.0 g (5.0 mmol) of tert-butyl (2-oxopyrrolidin-3-yl)carbamate (2), 1.36 g (7.5 mmol) of 3,5-dimethoxyphenylboronic acid, 56 mg (0.25 mmol) of palladium(II) acetate, 289 mg (0.5 mmol) of Xantphos, and 3.25 g (10.0 mmol) of cesium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add 50 mL of anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir under argon.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield tert-butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3).

Step 3: Synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4)

Rationale

The removal of the Boc protecting group is typically achieved under acidic conditions.[3][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective reagent system for this transformation, proceeding cleanly at room temperature to liberate the primary amine.

Experimental Protocol

| Reagent/Solvent | Volume Ratio | |

| tert-Butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3) | - | 1.0 g |

| Dichloromethane (DCM) | - | 10 mL |

| Trifluoroacetic acid (TFA) | 1:4 with DCM | 2.5 mL |

Procedure:

-

Dissolve 1.0 g of tert-butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3) in 10 mL of dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2.5 mL of trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4). This product is often used in the next step without further purification.

Step 4: Synthesis of this compound (5)

Rationale

The final step involves the selective mono-N-methylation of the primary amine. Reductive amination is the method of choice to avoid over-alkylation, which can be a problem with direct alkylation methods.[10] Using formaldehyde as the methyl source and a mild reducing agent like sodium triacetoxyborohydride (STAB) provides a high-yielding and clean conversion to the desired secondary amine.[11][12] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is also a viable alternative for this transformation.[5][13][14]

Experimental Protocol (Reductive Amination with STAB)

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4) | 1.0 | 236.27 | 1.0 g |

| Formaldehyde (37% in H₂O) | 1.2 | 30.03 | 0.41 mL |

| Sodium triacetoxyborohydride (STAB) | 1.5 | 211.94 | 1.35 g |

| 1,2-Dichloroethane (DCE) | - | - | 40 mL |

| Acetic Acid | catalytic | 60.05 | ~0.1 mL |

Procedure:

-

To a stirred solution of 1.0 g (4.23 mmol) of 3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4) in 40 mL of 1,2-dichloroethane, add 0.41 mL (5.08 mmol) of a 37% aqueous formaldehyde solution and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add 1.35 g (6.35 mmol) of sodium triacetoxyborohydride in portions over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound (5).

Synthetic Workflow Visualization

Caption: Synthetic route for this compound.

Conclusion

This technical guide details a logical and robust four-step synthesis for this compound. By employing well-established synthetic transformations—Boc protection, Buchwald-Hartwig N-arylation, acidic deprotection, and reductive amination—this pathway offers a reliable method for accessing the target compound. The provided step-by-step protocols and mechanistic rationales are intended to equip researchers in drug discovery and organic synthesis with the necessary information to successfully prepare this novel molecule for further investigation.

References

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. Available at: [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. Available at: [Link]

- In situ or one-pot hydrogenation and reductive amination process - Google Patents.

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of primary amines by one-pot reductive amination of aldehydes | Request PDF - ResearchGate. Available at: [Link]

-

Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

Myers Chem 115. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - NIH. Available at: [Link]

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available at: [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]

-

One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing). Available at: [Link]

-

Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines - PubMed. Available at: [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available at: [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]

-

Enantioselective, Palladium-Catalyzed ??-Arylation of N -Boc-pyrrolidine | Request PDF - ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Scilit. Available at: [Link]

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

"Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. Available at: [Link]

-

Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives - ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 7. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surface.syr.edu [surface.syr.edu]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. grokipedia.com [grokipedia.com]

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one chemical properties

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: Synthesis, Characterization, and Pharmacological Considerations

Abstract

This technical guide provides a comprehensive framework for the synthesis, analytical characterization, and potential pharmacological evaluation of the novel compound this compound. This molecule belongs to the pyrrolidinone class, a scaffold renowned for its presence in a wide array of biologically active agents.[1][2][3] Given the limited publicly available data on this specific derivative, this document serves as a prospective guide for researchers and drug development professionals. It outlines a plausible synthetic pathway, details a rigorous analytical workflow for structural verification and purity assessment, and discusses the potential therapeutic applications based on the well-documented activities of the pyrrolidinone core structure. The methodologies described herein are designed to ensure scientific integrity and provide a robust foundation for future investigation.

Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry

The pyrrolidinone (or γ-lactam) ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[2][3] For decades, this chemical family has been a focal point of research, leading to the development of drugs with diverse therapeutic applications.[1] The pioneering compound of this class, Piracetam, introduced the concept of "nootropic" agents for cognitive enhancement.[1] This was followed by the development of successful drugs like Levetiracetam, a major antiepileptic agent, which solidified the importance of the pyrrolidinone core in central nervous system (CNS) disorders.[1]

The versatility of the pyrrolidinone scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile. Derivatives have demonstrated a remarkable range of biological activities, including:

-

Neuroprotective[1]

The subject of this guide, This compound , incorporates three key structural features of interest:

-

The Pyrrolidin-2-one Core: The foundational lactam ring.

-

N-Aryl Substitution: An N-linked 3,5-dimethoxyphenyl group, a moiety often used in medicinal chemistry to modulate receptor affinity and metabolic stability.

-

C3-Amino Substitution: A methylamino group at the 3-position, which introduces a basic center and a potential hydrogen bonding site, critical for molecular interactions with biological targets.

This guide provides the necessary theoretical and practical framework to synthesize and characterize this compound, paving the way for its pharmacological exploration.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the known and predicted properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [CymitQuimica][6] |

| Molecular Weight | 250.29 g/mol | [CymitQuimica][6] |

| CAS Number | 1270608-55-3 | [CymitQuimica][6] |

| Purity | Min. 95% (as commercially available) | [CymitQuimica][6] |

| Topological Polar Surface Area (TPSA) | 54.9 Ų (Predicted) | Computational Estimate |

| XLogP3 | 1.2 (Predicted) | Computational Estimate |

| Hydrogen Bond Donors | 1 (Predicted) | Computational Estimate |

| Hydrogen Bond Acceptors | 4 (Predicted) | Computational Estimate |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Proposed Synthetic Pathway

While multiple routes to substituted pyrrolidinones exist, a robust and versatile method involves the Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines, followed by lactamization.[7][8][9] This approach offers a convergent and efficient pathway to the desired scaffold. The proposed synthesis for this compound is outlined below.

Synthetic Workflow Diagram

The overall strategy involves the preparation of a key cyclopropane intermediate, followed by a one-pot reaction sequence to construct the substituted pyrrolidinone ring.

Caption: Proposed multi-step synthesis of the target compound.

A simplified, more direct route based on literature[7][8] would involve the reaction of the DA cyclopropane with an aniline (3,5-dimethoxyaniline) followed by subsequent modification at the C3 position. However, the above illustrates a fundamental approach to building the core components.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of 1,5-substituted pyrrolidin-2-ones.[7][8]

Objective: To synthesize 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one as a core precursor, which can then be functionalized at the C3 position.

Step 1: Synthesis of Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate

-

Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde and dimethyl malonate in a suitable solvent (e.g., toluene with a catalytic amount of piperidine), facilitate a Knoevenagel condensation.

-

Cyclopropanation: The resulting diarylidene is then subjected to a Michael-initiated ring closure (MIRC) or similar cyclopropanation reaction to yield the donor-acceptor cyclopropane.

Step 2: One-Pot Synthesis of 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv.) and aniline (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add Ni(ClO₄)₂·6H₂O (0.2 equiv.) as the Lewis acid catalyst. The use of a nickel catalyst is effective for the ring-opening of the cyclopropane with the amine nucleophile.[8]

-

Ring Opening: Stir the reaction mixture at 45 °C for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Lactamization: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in toluene, and acetic acid (2.0 equiv.) is added to catalyze the intramolecular cyclization (lactamization). The mixture is refluxed for 7 hours.[8]

-

Decarboxylation: The resulting product will have an ester group at the C3 position. This can be removed via saponification with NaOH in an ethanol/water mixture, followed by acidification and heating to induce decarboxylation.[8]

-

Purification: The final crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 1,5-disubstituted pyrrolidin-2-one.

Step 3: Introduction of the 3-(methylamino) Group

-

Activation: The C3 position of the pyrrolidinone ring can be activated for nucleophilic substitution, for example, via α-bromination.

-

Substitution: The activated intermediate is then reacted with methylamine in a suitable solvent to introduce the desired functional group.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach is required for a self-validating system.

Analytical Workflow Diagram

Caption: Workflow for analytical characterization and QC.

Key Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled with a UV detector would be appropriate. The goal is to obtain a single major peak, with purity calculated by the area percentage method.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated exact mass for C₁₃H₁₈N₂O₃.[10] Fragmentation patterns can provide additional structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will reveal the number of unique protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons of the dimethoxyphenyl ring, methoxy singlets, the N-methyl singlet, and diastereotopic protons of the pyrrolidinone ring.

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the lactam (around 170-175 ppm).

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the precise arrangement of the substituents on the pyrrolidinone ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the lactam carbonyl (C=O) group.

Pharmacological Context and Future Directions

The structural motifs within this compound suggest several avenues for pharmacological investigation, particularly within the CNS. The N-aryl substitution is a common feature in ligands for various receptors and enzymes.

Potential Therapeutic Targets

Based on the known activities of related pyrrolidinone and N-aryl compounds, initial screening could focus on:

-

Ion Channels: Voltage-gated sodium or calcium channels, which are targets for many anticonvulsant drugs.[4]

-

Receptors: Serotonin (5-HT) or dopamine receptors, given the prevalence of the dimethoxyphenyl moiety in CNS-active agents.[11]

-

Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) or phosphodiesterases (PDEs), which are involved in neurological and inflammatory processes.

Proposed Biological Screening Cascade

Caption: A logical cascade for initial pharmacological evaluation.

This tiered approach ensures that resources are focused on the most promising compounds. Initial broad screening identifies potential "hits," which are then validated and characterized in more complex and physiologically relevant secondary assays before advancing to preclinical evaluation.

Conclusion

This compound is a novel compound of significant interest due to its foundation on the pharmacologically validated pyrrolidinone scaffold. While direct experimental data remains scarce, this guide provides a comprehensive and scientifically grounded roadmap for its future investigation. By following the proposed synthetic strategies, employing a rigorous analytical workflow for characterization, and undertaking a logical pharmacological screening cascade, researchers can effectively unlock the therapeutic potential of this and related molecules. The insights and protocols detailed herein are designed to serve as a valuable resource for drug discovery and development professionals working at the forefront of medicinal chemistry.

References

-

Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8429. [Link]

-

Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central, PMCID: PMC9741210. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Li, G., et al. (2021). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 19(3), 605-609. [Link]

-

Contente, M. L., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2276-2282. [Link]

-

Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

-

Pawar, A. S., & Chougule, M. B. (2022). Synthesis and Pharmacological Activity of New Pyrrolidone Derivatives. Journal of Pharmaceutical Negative Results, 13(S09), 1251-1258. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248391. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMCID: PMC10482590. [Link]

-

Cignarella, G., et al. (1963). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry, 6(3), 292-296. [Link]

-

Tran, P. H., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrrolin-2-one. Vietnam Journal of Chemistry, 59(5), 587-592. [Link]

-

Shevyrin, V., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (3,5-Dimethoxyphenyl)acetone. PubChem Compound Summary. [Link]

-

Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, PMCID: PMC10824058. [Link]

-

Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

-

Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516. [Link]

-

Melkozerov, I., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]

-

Sharma, P., & Singh, I. (2015). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 8(3), 195. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jst-ud.vn [jst-ud.vn]

- 11. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: A Prospective Analysis and Research Framework

An In-Depth Technical Guide

Abstract

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one is a novel chemical entity with an uncharacterized biological profile. This whitepaper presents a prospective analysis of its potential therapeutic activities based on a detailed examination of its core structural motifs: the pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, and the 3,5-dimethoxyphenyl group, known for its role in modulating central nervous system targets. We hypothesize that this compound may possess significant neuroactive, anti-inflammatory, or anticancer properties. To validate this hypothesis, a comprehensive, multi-phase research framework is proposed, encompassing initial in vitro screening, mechanism of action elucidation, and subsequent in vivo validation. This guide provides detailed, field-proven experimental protocols to systematically investigate the compound's bioactivity, serving as a foundational roadmap for researchers in pharmacology and drug development.

Introduction and Rationale

The pyrrolidin-2-one (or 2-pyrrolidone) nucleus is a five-membered lactam ring that serves as a cornerstone in the design of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticonvulsant, nootropic, anti-inflammatory, antibacterial, and anticancer effects.[3][4][5] The versatility of the pyrrolidine ring is enhanced by its three-dimensional structure, which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[6][7]

The subject of this guide, this compound (hereafter referred to as Compound X ), merges this privileged scaffold with two other key functional groups that suggest a strong potential for significant bioactivity. The 1-position is substituted with a 3,5-dimethoxyphenyl group. Phenyl rings with this specific methoxy substitution pattern are found in compounds that interact with central nervous system (CNS) receptors, including serotonin 5-HT2A receptors.[8] The 3-position features a methylamino group, which can critically influence the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby affecting target binding and pharmacokinetics.

Given the absence of published biological data for Compound X [9], this document outlines a logical, structured, and technically detailed research plan to systematically characterize its pharmacological profile.

Structural Features and Hypothesized Biological Activity

A thorough analysis of Compound X 's structure allows for the formulation of several testable hypotheses regarding its potential biological effects.

-

Hypothesis 1: CNS Activity. The presence of the dimethoxyphenyl moiety, a known pharmacophore in CNS-active agents, suggests potential interactions with neurotransmitter receptors (e.g., serotonin, dopamine) or ion channels.[8][10] The pyrrolidin-2-one core is also central to nootropic drugs like Piracetam, further supporting the potential for neurological or psychoactive effects.[2]

-

Hypothesis 2: Anti-inflammatory Activity. Many pyrrolidine derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenase (COX) or the suppression of inflammatory mediators such as nitric oxide (NO).[4][11][12]

-

Hypothesis 3: Anticancer Activity. The pyrrolidinone scaffold has been incorporated into various anticancer agents that inhibit tumor cell proliferation and induce apoptosis.[13] The substitution pattern of Compound X could favor interactions with targets implicated in oncology.

The proposed research plan is designed to rigorously test these hypotheses.

Proposed Research Framework: A Multi-Phase Investigative Workflow

A systematic approach is essential to comprehensively profile a novel compound. The following workflow is designed to progress from broad screening to specific mechanism of action and in vivo efficacy.

Caption: Proposed workflow for characterizing Compound X's bioactivity.

3.1. Phase 1: Foundational In Vitro Profiling

This initial phase aims to rapidly identify the primary biological activities of Compound X and establish its safety window at the cellular level.

Rationale: To determine the concentration range at which Compound X exhibits biological effects without causing general cellular toxicity. This is crucial for interpreting results from subsequent functional assays. Human neuronal (e.g., SH-SY5Y), lung cancer (A549), and non-cancerous fibroblast (e.g., MRC-5) cell lines will be used to assess specificity.[14]

Step-by-Step Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of Compound X in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Rationale: To test the hypothesis that Compound X can modulate inflammatory responses. This protocol measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][15]

Step-by-Step Methodology (Griess Assay for NO Inhibition):

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various non-toxic concentrations of Compound X (determined from Protocol 1) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement: Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to each well, incubating for 10 minutes at room temperature in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

3.2. Phase 2: Elucidating the Mechanism of Action (MoA)

Should Phase 1 yield a positive "hit" (e.g., potent NO inhibition or specific cytotoxicity), this phase will investigate the underlying molecular mechanism. The following pathway diagram illustrates a hypothetical mechanism, whereby Compound X acts as an antagonist at a G-protein coupled receptor (GPCR), leading to downstream inhibition of the NF-κB inflammatory pathway.

Caption: Hypothetical GPCR-mediated anti-inflammatory signaling pathway for Compound X.

Rationale: To determine if the anti-inflammatory activity observed in Protocol 2 is mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This protocol measures the levels of key phosphorylated proteins in the pathway.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Compound X and/or LPS as described in Protocol 2.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.

3.3. Phase 3: In Vivo Validation

Positive and well-defined in vitro activity warrants investigation in a whole-animal model to assess efficacy, pharmacokinetics, and safety.

Rationale: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a novel compound in vivo.[4]

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

-

Grouping and Administration: Randomize animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Compound X (e.g., 10, 30, 100 mg/kg). Administer compounds intraperitoneally (i.p.) or orally (p.o.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Prospective Data Presentation and Interpretation

All quantitative data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of Compound X

| Assay Type | Cell Line | Endpoint | Result (IC₅₀ / CC₅₀) |

|---|---|---|---|

| Cytotoxicity | SH-SY5Y (Neuronal) | Cell Viability | > 100 µM |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 15.2 µM |

| Cytotoxicity | MRC-5 (Normal Fibroblast) | Cell Viability | 89.5 µM |

| Anti-inflammatory | RAW 264.7 | NO Inhibition | 5.8 µM |

| Target-Based | Recombinant hCOX-2 | Enzyme Inhibition | 25.4 µM |

Note: Data are hypothetical and for illustrative purposes only.

The interpretation of such data would suggest that Compound X has selective cytotoxic effects against a cancer cell line and possesses potent anti-inflammatory activity at non-toxic concentrations. These findings would guide further development towards either oncology or inflammatory diseases.

Conclusion

While the biological activity of this compound remains to be empirically determined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrolidin-2-one core and 3,5-dimethoxyphenyl moiety are well-established pharmacophores associated with a range of desirable biological effects, particularly in the domains of neuroscience and immunology. The systematic, multi-phase research framework proposed in this guide offers a robust and efficient path to thoroughly characterize its bioactivity, elucidate its mechanism of action, and validate its potential in relevant preclinical models. The successful execution of these protocols will provide the critical data necessary to determine the future trajectory of this promising novel compound in the drug discovery pipeline.

References

-

Baraldi, P. G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][6][7]

-

Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link][14]

-

Betti, M. J., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science. [Link][1]

-

Patel, S., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link][3]

-

Betti, M. J., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link][16]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link][17]

-

Ahmad, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry. [Link][4]

-

Singh, M., et al. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link][11]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link][5]

-

Betti, M. J., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry. [Link][2]

-

Nguyen, T. L. H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry. [Link][12][15][18]

-

Rud'ko, M. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link][13]

-

Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][8]

-

De Simone, R., et al. (2017). The psychostimulant-like effects of JWH-018 and AKB48, two synthetic cannabinoids, are mediated by the activation of the dopamine mesolimbic system. Frontiers in Pharmacology. [Link][10]

-

Góra, M., et al. (2021). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules. [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. scilit.com [scilit.com]

- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [cymitquimica.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 15. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. mdpi.com [mdpi.com]

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one structural analogs

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one Structural Analogs

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide focuses on this compound as a lead compound for the exploration of novel structural analogs. We present a comprehensive framework for researchers, scientists, and drug development professionals, detailing a rationale-driven approach to analog design, robust synthetic methodologies, and a strategic biological evaluation cascade. The narrative emphasizes the causality behind experimental choices, from the selection of synthetic routes that maximize analog diversity to the implementation of a multi-tiered screening process aimed at identifying compounds with potential neuroprotective activity. Detailed, self-validating protocols for synthesis and biological assays are provided, supported by data visualization and workflow diagrams to ensure clarity and reproducibility. This guide serves as a foundational resource for the systematic investigation of this promising chemical space.

Introduction: The Pyrrolidin-2-one Core and the Rationale for Analog Exploration

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the five-membered pyrrolidine ring being a particularly versatile scaffold.[1][3] Its non-planar, sp³-rich geometry allows for the exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this class, the pyrrolidin-2-one (or γ-lactam) substructure is present in a multitude of pharmacologically active agents, demonstrating activities ranging from anticonvulsant and anti-inflammatory to anticancer and neuroprotective.[3][4]

Our lead compound, this compound, presents a compelling starting point for a drug discovery program. It can be deconstructed into three key regions ripe for chemical modification:

-

An N-aryl substituent: The 1-(3,5-dimethoxyphenyl) group, which anchors the molecule and significantly influences its electronic properties and metabolic stability.

-

A C-3 amino group: The 3-(methylamino) functionality, which introduces a basic center, providing a handle for modulating physicochemical properties like solubility and offering a potential key interaction point with biological targets.

-

The chiral pyrrolidin-2-one core: The central lactam ring, which provides a rigid framework and presents a stereocenter at the C-3 position, allowing for stereospecific interactions.

Given the prevalence of related structures in compounds targeting the central nervous system (CNS), this guide proposes a discovery workflow aimed at identifying novel neuroprotective agents, a critical unmet need in the treatment of neurodegenerative diseases and acute neuronal injury.[5][6] The exploration of structural analogs is predicated on the hypothesis that systematic modification of the lead's peripheral substituents will enable the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

Analog Design Strategy: A Modular Approach

A systematic exploration of the structure-activity relationship (SAR) requires a modular approach to analog design. We have segmented the lead compound into three primary regions for modification. The strategic selection of substituents in each region allows for a comprehensive investigation of how steric, electronic, and physicochemical properties influence biological function.

Rationale for Modifications:

-

Region A (N-1 Aryl Ring): The electronic nature of this ring can influence the molecule's interaction with target proteins and its susceptibility to oxidative metabolism. By synthesizing analogs with electron-donating groups (e.g., 4-methylphenyl), electron-withdrawing groups (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl), and alternative substitution patterns, we can probe for optimal electronic requirements and potential pi-stacking or hydrogen bonding interactions.[7]

-

Region B (C-3 Amino Group): The basicity and steric bulk at this position are critical. Altering the substitution from methylamino to dimethylamino or introducing larger alkyl groups can impact receptor affinity and selectivity.[8][9] Replacing the methylamino group with cyclic amines (e.g., pyrrolidinyl, piperidinyl) can introduce conformational constraints, while converting the amine to a non-basic amide can determine if the basicity is essential for activity.

-

Region C (Pyrrolidin-2-one Core): While this guide focuses on modifications to Regions A and B, advanced exploration could involve substitutions at other positions (C4, C5) or altering the stereochemistry at C3 to understand the optimal 3D arrangement for biological activity.

Synthetic Methodologies: Building the Analog Library

A robust and flexible synthetic strategy is paramount for generating a diverse library of analogs. The proposed approach relies on the late-stage diversification of a common intermediate, enabling efficient production of target compounds. The primary methods involve transition-metal-catalyzed N-arylation and reductive amination.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Pathways to Novel Pyrrolidinone Derivatives – A Guide to Modern Synthesis and Discovery

Executive Summary

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to a unique combination of structural and physicochemical properties: the sp³-hybridized framework provides three-dimensionality for optimal target binding, while the nitrogen atom offers a key site for interaction and functionalization.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the discovery and synthesis of novel pyrrolidinone derivatives. We will move beyond simple recitation of protocols to dissect the causality behind strategic synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on robust, efficient, and stereoselective methodologies, including modern catalytic systems and multicomponent reactions, that are pivotal in advancing drug discovery programs.

The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone nucleus is one of the most vital heterocyclic pharmacophores, with derivatives exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[4][5][6] This versatility has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][3]

The success of this scaffold is not merely empirical; it is grounded in its distinct stereochemical and electronic attributes. The non-planar, puckered structure of the saturated ring allows for precise spatial orientation of substituents, enabling a more sophisticated and selective interaction with complex biological receptors compared to flat aromatic systems.[2] Furthermore, the core lactam functionality provides a stable, polar anchor for hydrogen bonding, a critical interaction in many enzyme active sites and receptor binding pockets. From naturally occurring alkaloids to synthetic enzyme inhibitors, the pyrrolidinone motif consistently appears in molecules of high pharmacological importance.[6][7]

Strategic Approaches to Pyrrolidinone Synthesis

The construction of the pyrrolidinone ring has evolved significantly, moving from classical cyclization methods to highly efficient and selective modern strategies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency required for library synthesis or scale-up.

The Power of Efficiency: Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot operation.[8] This approach is a cornerstone of green and efficient chemistry, offering superior atom and step economy, reduced solvent waste, and operational simplicity.[8][9] For the synthesis of highly functionalized pyrrolidinones, MCRs are particularly powerful, allowing for the rapid assembly of complex structures from simple, readily available precursors like anilines, aldehydes, and acetylenic esters.[10][11]

The causality behind the success of MCRs lies in the in-situ formation of reactive intermediates that immediately engage in subsequent transformations, avoiding the need for isolation and purification at each step.[10] This telescoping of the reaction sequence is not only time-saving but also often leads to higher overall yields.

Modern Catalytic Innovations

Catalysis has revolutionized pyrrolidinone synthesis, enabling reactions under milder conditions with greater control over regioselectivity and stereoselectivity.

-

Transition-Metal Catalysis: Metals like cobalt and palladium have enabled novel bond formations that were previously challenging. For instance, cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a highly regioselective route to 5-methylenepyrrolidinones.[12] The mechanism involves the formation of a cobaltaazacyclopentene intermediate, demonstrating how the metal template orchestrates the assembly of the heterocyclic ring.[12] Similarly, palladium-catalyzed asymmetric cycloadditions have been developed to produce chiral spiro-pyrazolone–pyrrolidinones with excellent diastereoselectivity and enantioselectivity, showcasing the power of chiral phosphoramidite ligands to control the stereochemical environment of the reaction.[13][14]

-

Photoredox Catalysis: Leveraging visible light to drive chemical reactions, photoredox catalysis offers an environmentally benign alternative to traditional methods. Using organic dyes like Rose Bengal, it is possible to initiate radical cyclization reactions for the synthesis of pyrrolidinone derivatives at room temperature.[11] This approach avoids the need for high temperatures or harsh reagents, and the mechanism proceeds through single-electron transfer (SET) pathways, opening up unique reactivity patterns.[11]

The Chirality Challenge: Asymmetric Synthesis

As the vast majority of biological targets are chiral, the stereochemistry of a drug molecule is critical to its efficacy and safety. The synthesis of enantioenriched pyrrolidinones is therefore a paramount objective in drug discovery.

Catalytic asymmetric synthesis is the most sophisticated approach to this challenge. The [3+2] cycloaddition of an azomethine ylide with an alkene is one of the most versatile methods for constructing the pyrrolidinone ring with high stereocontrol.[15][16] The use of a chiral catalyst, often a metal complex with a chiral ligand, creates a biased environment that directs the cycloaddition to favor the formation of one enantiomer over the other.[15] Recent strategies have even combined H/D exchange with cycloadditions to create α-deuterated chiral pyrrolidinones, which can offer improved pharmacokinetic (ADMET) properties for drug candidates.[15]

Experimental Design & Protocols

A self-validating experimental design begins with a clear understanding of the overall workflow, from the selection of starting materials to the final characterization of the product.

General Workflow for Pyrrolidinone Synthesis

The logical flow of a synthesis campaign is critical for success. It involves careful planning, precise execution, and rigorous analysis to ensure the identity and purity of the target compound.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products - Joshua Pierce [grantome.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Visible light-promoted synthesis of pyrrolidinone derivatives via Rose Bengal as a photoredox catalyst and their photophysical studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

preliminary screening of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

An In-Depth Technical Guide to the Preliminary Screening of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide outlines a comprehensive, multi-tiered strategy for the preliminary in-vitro screening of the novel compound, this compound. Lacking specific precedent for this molecule, the proposed workflow is built upon the established pharmacological profiles of analogous pyrrolidin-2-one derivatives, which have demonstrated potential as antiarrhythmic, antihypertensive, anti-obesity, anticonvulsant, antimicrobial, and anticancer agents.[1][2][3][4] This document serves as a roadmap for researchers and drug development professionals to efficiently assess the cytotoxic and potential therapeutic activities of this compound, thereby guiding future research and development efforts.

Introduction and Rationale

The pyrrolidin-2-one ring system is a versatile scaffold that has been successfully exploited to develop a variety of biologically active molecules.[5][6] Its non-planar, sp3-hybridized structure allows for the exploration of three-dimensional pharmacophore space, a desirable characteristic in modern drug design.[5] Derivatives of this core have shown a remarkable diversity of pharmacological effects, from central nervous system modulation to antimicrobial and anticancer properties.[1][3][4][7]

The subject of this guide, this compound, is a novel entity with no published biological data to date.[8] The presence of the 3,5-dimethoxyphenyl group, a common moiety in compounds targeting CNS receptors and ion channels, coupled with the pyrrolidin-2-one core, suggests a range of potential biological activities. The preliminary screening strategy detailed herein is therefore designed to be broad yet systematic, aiming to identify any significant biological effects and to provide a foundation for more focused investigation.

Proposed Screening Cascade

A tiered or cascaded approach to preliminary screening is recommended to efficiently manage resources and to build a logical dataset for decision-making. The proposed workflow for this compound is as follows:

-

Tier 1: Foundational Assays: These initial assays are designed to assess the compound's general cytotoxicity and its potential as an antimicrobial agent.

-

Tier 2: Broad-Spectrum Therapeutic Profiling: Based on the diverse activities of pyrrolidin-2-one derivatives, this tier will probe for effects across several key therapeutic areas.

-

Tier 3: Mechanistic Deconvolution: Should any significant "hits" be identified in Tier 2, this stage will involve more specific assays to begin to elucidate the mechanism of action.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. enamine.net [enamine.net]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2][3] Its unique conformational properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS), among other areas.[1][2][4][5] This guide focuses on a specific, promising derivative: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one .

While this particular molecule is cataloged with CAS Number 1270608-55-3 , detailed public-domain research on its specific synthesis and biological activity is limited.[6] Therefore, this technical guide synthesizes established principles of organic chemistry and medicinal chemistry to provide a comprehensive framework for its synthesis, characterization, and potential pharmacological exploration. We will delve into logical synthetic strategies, robust analytical methodologies for quality control, and a discussion of its potential as a CNS-active agent based on structure-activity relationships of analogous compounds.

Physicochemical Properties and Data

A foundational understanding of a compound's physicochemical properties is critical for any research and development endeavor. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 1270608-55-3 | [CymitQuimica][6] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [CymitQuimica][6] |

| Molecular Weight | 250.29 g/mol | [CymitQuimica][6] |

| Purity (Typical) | ≥95% | [CymitQuimica][6] |

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established reactions for the formation of the N-aryl and C3-amino functionalities on the pyrrolidin-2-one core. A plausible and efficient retro-synthetic analysis suggests a convergent approach, as outlined below.

Caption: Proposed workflow for the final N-methylation step.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-3-aminopyrrolidin-2-one

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-aminopyrrolidin-2-one (1.0 equiv.), 1-bromo-3,5-dimethoxybenzene (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Reagent Addition: Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).

-

Solvent and Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene or dioxane as the solvent.

-

Heating: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(3,5-dimethoxyphenyl)-3-aminopyrrolidin-2-one (CAS: 1270657-25-4). [7]

Part 2: N-Methylation of the 3-Amino Group

With the core scaffold in hand, the final step is the selective methylation of the primary amine at the C3 position. Reductive amination is an excellent choice for this transformation as it is generally high-yielding and avoids over-alkylation.

Method: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by formate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-dimethoxyphenyl)-3-aminopyrrolidin-2-one (1.0 equiv.) in formic acid (excess, can serve as both reagent and solvent).

-

Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2-3 equiv.) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is > 9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final compound, this compound.

Potential Pharmacological Activity and Mechanism of Action

The pyrrolidinone core is a well-established pharmacophore in CNS drug discovery. [1][2]Derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, and neuroprotective effects. [4][5][8]The 1-(3,5-dimethoxyphenyl) substitution pattern is of particular interest as dimethoxyphenyl moieties are found in numerous psychoactive compounds, often interacting with serotonergic or dopaminergic receptors.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [cymitquimica.com]

- 7. 1270657-25-4|3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 8. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidin-2-one Scaffold: A Privileged Core in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse array of biological targets. This guide provides a comprehensive overview of the pharmacology of substituted pyrrolidin-2-ones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus is to bridge foundational chemical principles with practical, field-proven insights to empower researchers in the ongoing quest for novel therapeutics.

The Versatility of the Pyrrolidin-2-one Core: A Gateway to Diverse Pharmacological Activities

The inherent versatility of the pyrrolidin-2-one ring system allows for the strategic placement of various substituents, leading to a broad spectrum of pharmacological effects. This has resulted in the development of clinically significant drugs and a plethora of investigational compounds targeting a wide range of diseases.

Nootropic and Neuroprotective Agents

Perhaps the most well-known therapeutic application of the pyrrolidin-2-one scaffold is in the realm of cognitive enhancement. The racetam class of drugs, with piracetam as its progenitor, has been extensively studied for its nootropic effects.

Mechanism of Action: The cognitive-enhancing properties of racetams are not attributed to a single mechanism but rather a multimodal action on neuronal function. Piracetam and its analogs are believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[1] They have been shown to increase the density of acetylcholine receptors and positively modulate AMPA and NMDA glutamate receptors, which are critical for synaptic plasticity and memory formation.[1] Furthermore, some racetams are thought to improve cell membrane permeability and increase oxygen and ATP metabolism in the brain.[2]

Structure-Activity Relationship: The SAR of racetams indicates that the 2-oxo-pyrrolidine acetamide core is essential for activity. Modifications to the acetamide side chain and the pyrrolidinone ring can influence potency and pharmacokinetic properties. While a comprehensive SAR for all nootropic effects is still being elucidated, the distance between the polar groups, specifically the carbonyl oxygens, is thought to be a key factor in their amnesia-reversal activity.

Anticonvulsant Drugs